6-(Piperidin-3-yl)nicotinamide dihydrochloride
Overview
Description
1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexahydro-bipyridinyl core and a carboxylic acid amide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bipyridinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipyridinyl core.
Introduction of the Carboxylic Acid Amide Group: The carboxylic acid amide group is introduced through a series of reactions, including amidation and subsequent purification steps.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form, typically through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Mechanism of Action
The mechanism of action of 1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid: Lacks the amide group but shares the bipyridinyl core.
1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid methyl ester: Contains a methyl ester group instead of the amide group.
Uniqueness
1’,2’,3’,4’,5’,6’-Hexahydro-[2,3’]bipyridinyl-5-carboxylic acid amide dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-piperidin-3-ylpyridine-3-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-11(15)9-3-4-10(14-7-9)8-2-1-5-13-6-8;;/h3-4,7-8,13H,1-2,5-6H2,(H2,12,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGCIMVKZMUWMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(C=C2)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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